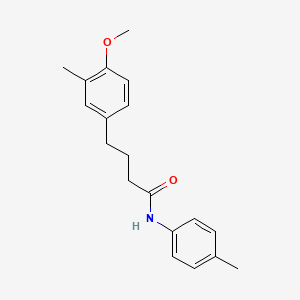
4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide, also known as MMb-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and it has been used in scientific research to study the physiological and biochemical effects of cannabinoids.
Mécanisme D'action
4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. By binding to these receptors, 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide can modulate the activity of various signaling pathways that are involved in the regulation of physiological processes such as neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and the modulation of motor function. It has also been shown to affect the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide in lab experiments is its high potency, which allows researchers to study the effects of cannabinoids at lower doses than other compounds. It also has a long half-life, which makes it suitable for studying the long-term effects of cannabinoids. However, one limitation of using 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide is its potential for abuse, which requires researchers to take appropriate safety precautions when handling the compound.
Orientations Futures
There are several future directions that could be explored in the study of 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide and other synthetic cannabinoids. These include investigating the potential therapeutic applications of cannabinoids in the treatment of various medical conditions, exploring the effects of cannabinoids on the immune system, and developing new synthetic cannabinoids with improved pharmacological properties and reduced potential for abuse.
Méthodes De Synthèse
The synthesis of 4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide involves the reaction of 4-methoxy-3-methylbenzaldehyde with 4-methylphenylacetic acid in the presence of a Lewis acid catalyst, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through a purification process that involves recrystallization and chromatography.
Applications De Recherche Scientifique
4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide has been used in scientific research to study the effects of cannabinoids on the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, mood, and sleep. It has also been used to investigate the potential therapeutic applications of cannabinoids in the treatment of various medical conditions such as chronic pain, epilepsy, and cancer.
Propriétés
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-14-7-10-17(11-8-14)20-19(21)6-4-5-16-9-12-18(22-3)15(2)13-16/h7-13H,4-6H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIHYMZGLMXXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxy-3-methylphenyl)-N-(4-methylphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

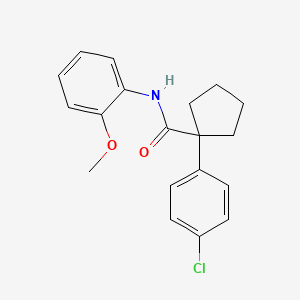
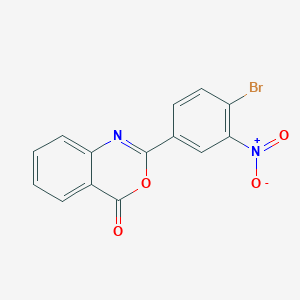
![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)


![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)
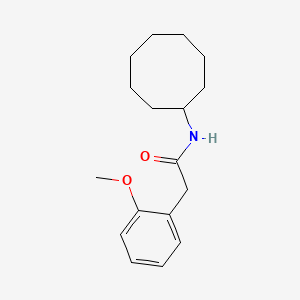
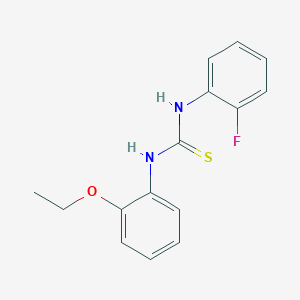
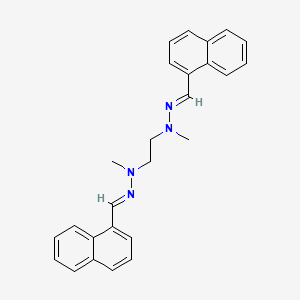
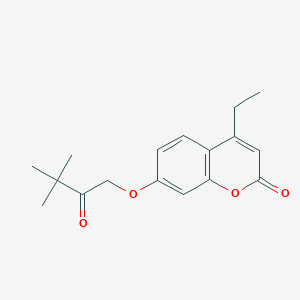
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)

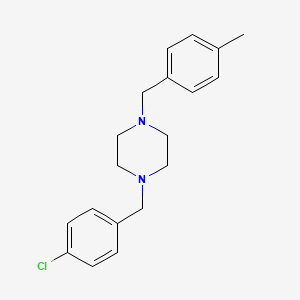
![N-[3-(hydrazinocarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5780283.png)